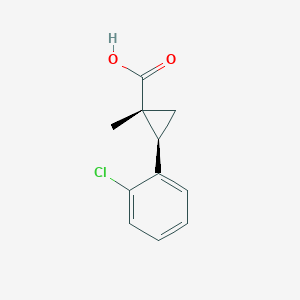

(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

(1R,2R)-2-(2-chlorophenyl)-1-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-11(10(13)14)6-8(11)7-4-2-3-5-9(7)12/h2-5,8H,6H2,1H3,(H,13,14)/t8-,11+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXFJQIUPKJTHTM-GZMMTYOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C2=CC=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(C[C@H]1C2=CC=CC=C2Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid typically involves the following steps:

Cyclopropanation: The initial step involves the formation of the cyclopropane ring. This can be achieved through the reaction of an alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

Chlorophenyl Group Introduction: The chlorophenyl group is introduced via a substitution reaction. This can be done by reacting the cyclopropane intermediate with a chlorobenzene derivative under appropriate conditions.

Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation of the cyclopropane intermediate using carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. Catalysts and reaction conditions are carefully controlled to ensure high enantiomeric purity and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically at the methyl group or the cyclopropane ring, leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Products may include ketones or carboxylic acids.

Reduction: Products may include alcohols or aldehydes.

Substitution: Products depend on the nucleophile used, such as amines or thiols.

Scientific Research Applications

Chemistry

In organic synthesis, (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid is used as a building block for more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.

Biology

This compound is studied for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

Research is ongoing to explore its potential as a pharmaceutical agent. Its unique structure may offer therapeutic benefits in treating certain conditions.

Industry

In the chemical industry, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The exact pathways involved are subject to ongoing research, but its structural features suggest it could modulate biological processes through stereospecific interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Stereochemical Variations

Table 1: Key Structural and Physical Properties of Analogs

Substituent Effects on Properties

Chlorine Position and Ring Strain: The 2-chlorophenyl substituent in the target compound contrasts with the 3-chlorophenyl analog (12d) . Cyclopropene-containing analogs (e.g., 12d, 17d) exhibit higher ring strain due to the unsaturated bond, which may enhance reactivity in ring-opening reactions .

Fluorine Substitution: The 2-chloro-4-fluorophenyl analog (17d) demonstrates how electronegative fluorine enhances intermolecular interactions, reflected in its higher melting point (152.4–155.1 °C) compared to non-fluorinated analogs .

Stereochemical Impact :

- The target compound’s (1R,2R) configuration differs from the (1S,2S)-2-(2-methylphenyl) analog (CAS: 1821747-79-8), which has a methyl group instead of chlorine . Enantiopure compounds like the target are critical in drug design, as stereochemistry influences binding to biological targets.

- Racemic mixtures (e.g., rac-(1R,2R)-2-(2-chlorophenyl)cyclopropane-1-carboxylic acid) may exhibit different pharmacokinetic profiles compared to enantiopure forms .

Biological Activity

(1R,2R)-2-(2-Chlorophenyl)-1-methylcyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention in various fields of biological research. This compound is characterized by its unique structural features which contribute to its biological activities, including potential applications in medicinal chemistry and agrochemicals.

- Molecular Formula : C11H11ClO2

- Molecular Weight : 210.65 g/mol

- CAS Number : [Not available in search results]

- Structure : The compound consists of a cyclopropane ring substituted with a chlorophenyl group and a carboxylic acid functional group.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

1. Insecticidal Activity

Studies have shown that compounds similar to this compound demonstrate potent insecticidal properties. For example, a related study highlighted the efficacy of similar pyrethroid compounds against various insect pests, indicating that structural modifications can lead to enhanced activity at specific concentrations .

2. Cholinesterase Inhibition

In vitro assays have demonstrated that certain derivatives of cyclopropane compounds can inhibit cholinesterase enzymes, which are critical in neurotransmission. This inhibition suggests potential applications in treating neurological disorders or as insecticides .

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Cholinesterase Inhibitor | TBD | |

| Etofenprox (related pyrethroid) | Insecticidal | 250 | |

| (1S,2S)-Analog | Insecticidal | Inactive |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors due to its structural conformation, influencing biological pathways involved in pest control or neurological functions.

- Chiral Discrimination : Studies indicate that the enantiomeric forms of cyclopropane derivatives exhibit significant differences in biological activity, underscoring the importance of stereochemistry in their efficacy .

Potential Applications

Given its biological profile, this compound could have several applications:

- Agricultural Pesticides : Its insecticidal properties make it a candidate for developing new pest control agents.

- Pharmaceutical Development : The cholinesterase inhibitory activity suggests potential therapeutic uses in treating conditions like Alzheimer's disease or other cognitive impairments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.